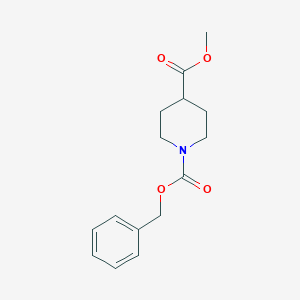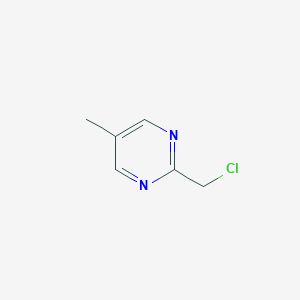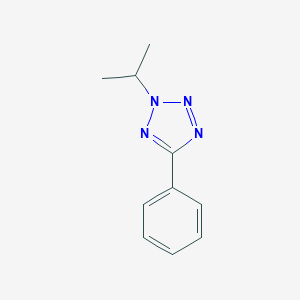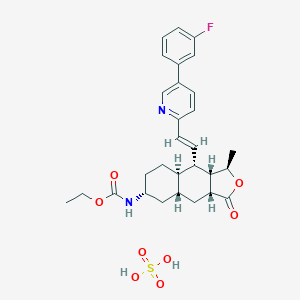
3,4-Dihydroxynaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxynaphthalene-2-carboxylic acid (DHNA) is a naturally occurring compound found in various plants and fungi. It is a derivative of naphthalene and has been studied extensively for its potential applications in the field of medicine and biology.
Mécanisme D'action
3,4-Dihydroxynaphthalene-2-carboxylic acid exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways. This compound has been found to inhibit the production of ROS, which can cause oxidative damage to cells and DNA. It also activates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glutathione, a potent antioxidant, and reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to increase the expression of various genes involved in cell growth and survival, including Bcl-2 and cyclin D1.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dihydroxynaphthalene-2-carboxylic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its instability in solution and its potential to oxidize over time.
Orientations Futures
There are several future directions for the research on 3,4-Dihydroxynaphthalene-2-carboxylic acid. One potential direction is to investigate its potential use as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the underlying mechanisms of this compound's effects and to optimize its synthesis and stability.
Conclusion
This compound is a naturally occurring compound with potential applications in the field of medicine and biology. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties and has been studied extensively for its potential therapeutic uses. Further research is needed to fully understand its mechanisms of action and to optimize its synthesis and stability.
Méthodes De Synthèse
3,4-Dihydroxynaphthalene-2-carboxylic acid can be synthesized through various methods, including the oxidation of 2-amino-3-hydroxynaphthalene, the reduction of 3,4-dihydroxy-2-nitronaphthalene, and the condensation of 2-naphthol and glyoxylic acid. The most commonly used method is the oxidation of 2-amino-3-hydroxynaphthalene, which involves the use of potassium permanganate or hydrogen peroxide as oxidizing agents.
Applications De Recherche Scientifique
3,4-Dihydroxynaphthalene-2-carboxylic acid has been extensively studied for its potential applications in the field of medicine and biology. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
135203-71-3 |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
3,4-dihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,12-13H,(H,14,15) |
Clé InChI |
BMHCSEJDJONPSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2O)O)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2O)O)C(=O)O |
Synonymes |
2-Naphthalenecarboxylic acid, 3,4-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



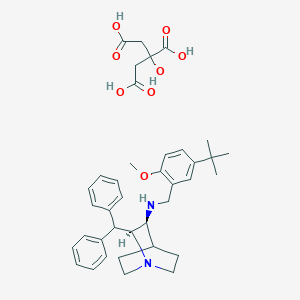
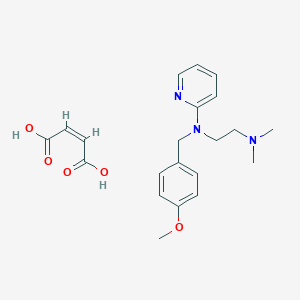
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)

